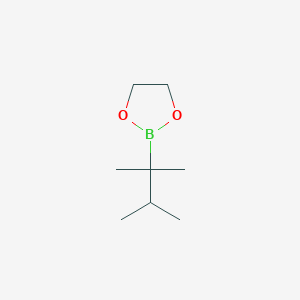
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a 2,3-dimethylbutan-2-yl group attached to the boron atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 2,3-dimethylbutan-2-ol with a boron-containing reagent. One common method is the reaction of 2,3-dimethylbutan-2-ol with boron trichloride (BCl3) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boron trichloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The boron atom in the compound can undergo nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boron atom under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boranes.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which makes it useful in catalysis and molecular recognition. The dioxaborolane ring provides stability to the boron atom, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane
- 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborane
- 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborolane derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the 2,3-dimethylbutan-2-yl group and the dioxaborolane ring. These features confer distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
99810-77-2 |
|---|---|
Molecular Formula |
C8H17BO2 |
Molecular Weight |
156.03 g/mol |
IUPAC Name |
2-(2,3-dimethylbutan-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H17BO2/c1-7(2)8(3,4)9-10-5-6-11-9/h7H,5-6H2,1-4H3 |
InChI Key |
COBCWQFBNKNIAQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















